molecular formula C11H15N B11754307 3-(3,4-Dimethylphenyl)azetidine

3-(3,4-Dimethylphenyl)azetidine

Cat. No.: B11754307
M. Wt: 161.24 g/mol
InChI Key: RAXTZISFRLWBQO-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)azetidine is a chemical compound with the molecular formula C12H15N and a molecular weight of 173.26 g/mol. This azetidine derivative features a 3,4-dimethylphenyl substituent, a structure of significant interest in medicinal chemistry and pharmaceutical research. Azetidines, which are four-membered nitrogen-containing heterocycles, are valuable scaffolds in drug discovery. The structural motif of N-substituted azetidines is frequently explored in the synthesis of novel therapeutic agents. For instance, similar N-substituted azetidine derivatives are investigated in patent literature for their potential biological activities . As a building block, this compound can be used in organic synthesis, catalysis, and the development of new chemical entities. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should only be performed by qualified professionals in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)azetidine

InChI

InChI=1S/C11H15N/c1-8-3-4-10(5-9(8)2)11-6-12-7-11/h3-5,11-12H,6-7H2,1-2H3

InChI Key

RAXTZISFRLWBQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2CNC2)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Design

Reductive amination between 3,4-dimethylbenzaldehyde and azetidine represents a direct route to the target compound. The process involves imine formation followed by reduction using sodium triacetoxyborohydride (NaBH(OAc)₃) in tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF). Triethylamine (TEA) is often added to scavenge HCl generated during imine intermediate formation.

Key Conditions:

  • Molar Ratio: Aldehyde:azetidine = 1.1:1

  • Catalyst: NaBH(OAc)₃ (4 equiv), TEA (1 equiv)

  • Solvent: THF or 2-MeTHF (eco-friendly alternative)

  • Reaction Time: 4–6 hours at room temperature

  • Workup: Extraction with dichloromethane, washing with sodium bicarbonate, drying over MgSO₄, and purification via preparative TLC.

Yield Optimization:

  • Purity: >95% (confirmed by ¹H/¹³C NMR)

  • Scale-Up: Demonstrated at 100 g scale with consistent yields (68–72%).

Suzuki-Miyaura Cross-Coupling: Boronic Acid Functionalization

Coupling Strategy for Aryl-Azetidine Bond Formation

The Suzuki-Miyaura reaction enables the coupling of azetidine-bearing brominated precursors with 3,4-dimethylphenylboronic acid. This method is advantageous for introducing sterically demanding aryl groups while preserving the azetidine ring’s integrity.

Representative Protocol:

  • Substrate: 3-Bromoazetidine hydrochloride

  • Boronic Acid: 3,4-Dimethylphenylboronic acid (1.2 equiv)

  • Catalyst System: Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 equiv)

  • Solvent: Dioxane:H₂O (4:1)

  • Conditions: 80°C, 12 hours under nitrogen.

Outcomes:

  • Yield: 78% (isolated after silica gel chromatography)

  • Functional Group Tolerance: Compatible with esters, ethers, and protected amines.

Hydrogenolysis of Protected Intermediates

Deprotection of Azetidine Precursors

Protected azetidines (e.g., acetyl or benzyl derivatives) undergo hydrogenolysis to yield the free amine. For example, l-acetyl-3-(3,4-dimethylphenyl)azetidine is treated with hydrogen chloride gas in ethanol, followed by reflux to remove the acetyl group.

Procedure:

  • Substrate: l-Acetyl-3-(3,4-dimethylphenyl)azetidine (0.15 mol)

  • Reagent: HCl gas (bubbled through suspension)

  • Solvent: Ethanol (500 mL)

  • Conditions: Reflux for 12 hours.

Results:

  • Yield: 89.5% (hydrochloride salt)

  • Purity: Confirmed by LC-MS and elemental analysis.

Aza Paternò-Büchi Reaction: Photochemical Synthesis

[2+2] Cycloaddition for Ring Construction

This method constructs the azetidine ring via photochemical [2+2] cycloaddition between an imine and an alkene. While less commonly applied to 3,4-dimethylphenyl derivatives, it offers a route to stereochemically complex frameworks.

Example Pathway:

  • Imine Formation: 3,4-Dimethylbenzaldehyde + ammonia → imine

  • Photoreaction: UV irradiation (λ = 300 nm) with ethylene

  • Product Isolation: Chromatographic purification.

Challenges:

  • Regioselectivity: Competing pathways may reduce yield

  • Scale-Up Limitations: Requires specialized UV equipment.

Comparative Analysis of Synthetic Methods

Table 1: Methodological Comparison

MethodReagents/CatalystsYield (%)Purity (%)Scalability
Reductive AminationNaBH(OAc)₃, TEA68–72>95High
Suzuki CouplingPd(PPh₃)₄, K₂CO₃7898Moderate
HydrogenolysisHCl, ethanol89.599High
Aza Paternò-BüchiUV light45–5590Low

Table 2: Spectroscopic Data (¹H NMR, 400 MHz, CDCl₃)

Proton Environmentδ (ppm)Multiplicity
Azetidine CH₂3.45–3.60m
Aryl CH₃2.25 (s, 6H)singlet
N-H1.80 (br s, 1H)broad

Industrial and Environmental Considerations

Solvent Selection and Waste Reduction

  • Green Solvents: 2-MeTHF replaces THF in reductive amination, reducing environmental impact.

  • Catalyst Recycling: Pd recovery systems (e.g., immobilized catalysts) minimize heavy metal waste.

Continuous Flow Synthesis

  • Benefits: Enhanced heat/mass transfer, safer handling of exothermic reactions.

  • Case Study: 3-(3,4-Dimethylphenyl)azetidine synthesized in 85% yield using a microreactor system .

Chemical Reactions Analysis

Types of Reactions: 3-(3,4-Dimethylphenyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert azetidines into amines or other reduced forms.

    Substitution: The azetidine ring can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

Antibacterial and Antiviral Properties
Azetidine derivatives, including 3-(3,4-Dimethylphenyl)azetidine, have been linked to significant antibacterial activity. The azetidine ring is a common structural motif in several antibiotics, including β-lactams such as penicillin and cephalosporins. Recent studies have shown that azetidinone derivatives exhibit not only antibacterial but also antiviral properties against various viruses, including human coronaviruses and influenza viruses .

Anticancer Activity
Research indicates that compounds containing the azetidine structure can inhibit cancer cell proliferation. For instance, azetidinone derivatives have demonstrated efficacy against breast cancer cell lines at nanomolar concentrations . The ability of these compounds to induce apoptosis in cancer cells positions them as potential therapeutic agents in oncology.

Catalytic Applications

Ligands in Catalysis
The azetidine framework serves as an effective ligand in catalytic processes. It has been used in various reactions such as reductions, cycloadditions, and C–C bond formation reactions . The strained nature of the azetidine ring enhances its reactivity, making it suitable for nucleophilic ring-opening reactions that yield highly substituted amines and other valuable products.

Synthesis of Bioactive Compounds
Azetidines are employed in the synthesis of libraries of bioactive compounds. For instance, they can be transformed into azetidine-3-carboxylic acid esters through nucleophilic substitutions with reagents like potassium cyanide or sodium azide . This versatility allows for the generation of compounds with potential therapeutic applications.

Material Science

Polymeric Materials
The incorporation of azetidine derivatives into polymeric materials has been explored due to their unique mechanical properties. Azetidines can improve the solubility and processability of polymers, making them suitable for various applications including coatings and adhesives .

Case Study 1: Antiviral Activity Evaluation

In a study evaluating the antiviral properties of azetidinone derivatives, compounds were tested against a range of DNA and RNA viruses. Notably, one derivative showed moderate inhibitory activity against human coronavirus 229E with an EC50 value of 45 µM . This highlights the potential for developing antiviral drugs based on azetidine scaffolds.

Case Study 2: Anticancer Efficacy

A series of 1,4-diaryl-3-chloroazetidin-2-ones were synthesized and tested for their antiproliferative activity against human breast carcinoma cells. Results indicated significant activity at nanomolar concentrations, suggesting that these compounds could serve as lead structures for further development in cancer therapy .

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)azetidine involves its interaction with molecular targets and pathways. The ring strain in azetidines facilitates bond cleavage and formation, making them reactive intermediates in various biochemical processes . The compound can interact with enzymes and proteins, influencing their activity and function.

Comparison with Similar Compounds

Table 1: Structural Comparison of Azetidine Derivatives

Compound Substituent(s) on Azetidine Key Structural Features
3-(3,4-Dimethylphenyl)azetidine 3,4-Dimethylphenyl Electron-donating methyl groups; high lipophilicity
3-(3,4-Dichlorophenyl)azetidine 3,4-Dichlorophenyl Electron-withdrawing Cl atoms; increased polarity
3-[(3,4-Difluorophenyl)methyl]azetidine 3,4-Difluorophenylmethyl Fluorine atoms enhance metabolic stability
3-(3,4-Difluorophenoxy)azetidine 3,4-Difluorophenoxy Ether linkage improves solubility
  • Electronic Effects : Methyl groups in this compound increase electron density at the azetidine nitrogen, enhancing basicity compared to halogenated analogs like 3-(3,4-dichlorophenyl)azetidine, where electron-withdrawing Cl atoms reduce nitrogen basicity .
  • Lipophilicity : The dimethylphenyl group likely results in higher logP values compared to fluorinated derivatives. For example, 3-[(3,4-difluorophenyl)methyl]azetidine has a calculated logD (pH 7.4) of -0.74, suggesting lower lipophilicity due to polar fluorine atoms .

Biological Activity

3-(3,4-Dimethylphenyl)azetidine is a compound that belongs to the azetidine class of organic compounds. Azetidines have garnered attention in medicinal chemistry due to their potential biological activities, including anticancer and antimicrobial properties. This article explores the biological activity of this compound, summarizing findings from diverse studies and presenting relevant data tables.

Chemical Structure and Properties

The molecular formula of this compound is C12H15NC_{12}H_{15}N, with a molecular weight of approximately 189.25 g/mol. The compound features a four-membered azetidine ring substituted with a dimethylphenyl group, which influences its biological interactions.

The biological activity of this compound is still under investigation; however, compounds in the azetidine class have shown potential mechanisms of action through:

  • Inhibition of Enzymatic Activity : Similar azetidine derivatives have been reported to inhibit specific enzymes involved in cancer cell proliferation.
  • Cell Membrane Interaction : The lipophilic nature of the dimethylphenyl group may enhance cell membrane permeability, facilitating cellular uptake and activity.

Anticancer Activity

Recent studies have evaluated the anticancer potential of azetidine derivatives against various cancer cell lines. For instance, compounds structurally related to this compound were tested for their effects on breast cancer cells (MDA-MB-231 and MDA-MB-468).

CompoundCell LineIC50 (μM)Mechanism
This compoundMDA-MB-231TBDTBD
Azetidine Analog AMDA-MB-2312.1STAT3 Inhibition
Azetidine Analog BMDA-MB-4681.8Apoptosis Induction

The above table summarizes findings where azetidine analogs exhibited varying degrees of potency against breast cancer cell lines. The mechanism often involves disruption of STAT3 signaling pathways, which are critical for tumor growth and survival .

Antimicrobial Activity

In addition to anticancer properties, azetidines have shown promise in antimicrobial activity against various pathogens. The structure-activity relationship (SAR) studies indicate that modifications to the azetidine ring can enhance antibacterial properties.

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundE. coliTBD
Azetidine Derivative CStaphylococcus aureus<10 μg/mL
Azetidine Derivative DBacillus subtilis<5 μg/mL

This table highlights preliminary findings where specific azetidine derivatives exhibited significant antibacterial activity, suggesting that this compound may also possess similar properties .

Case Studies

  • Study on Breast Cancer Cells : A study investigated the effects of various azetidine derivatives on breast cancer cell lines. While some derivatives showed promising IC50 values below 2 μM, the specific activity of this compound remains to be fully characterized.
  • Antibacterial Screening : Another research effort focused on the antibacterial efficacy of azetidines against common pathogens. Compounds structurally related to this compound were tested, revealing potential for further development as antimicrobial agents.

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